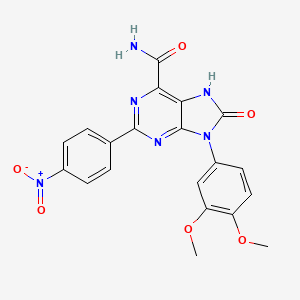

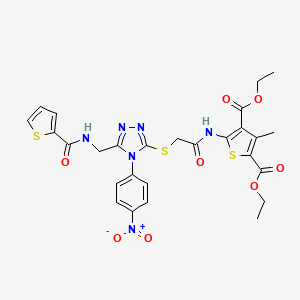

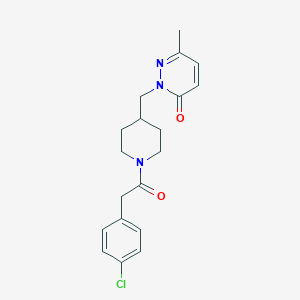

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

Oximes, like 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime, are pivotal in various synthesis processes. They serve as protected forms of aldehydes and ketones, acting as intermediates in rearrangement and cycloaddition reactions. These compounds can be synthesized from carbonyl compounds and hydroxylamines, with recent developments highlighting green chemistry approaches. Moreover, oximes can originate from noncarbonyl compounds such as nitronates or nitro compounds, showcasing their versatility in synthesis pathways. The synthesis of enantiomerically pure N-substituted imines, including the sulfenimines, sulfinimines, and sulfonimines, has garnered significant interest, especially for their role in asymmetric synthesis of essential functional groups like aziridines and α-amino acids. N-Phosphinoyl and N-silylimines, which are used as masked imines, also demonstrate notable synthetic utility (Rossiter & Dobbs, 2005).

Organic Synthesis

These oximes, including those with a structure similar to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime, are fundamental in organic synthesis. The conversion of oximes to carbonyl compounds, for instance, has been demonstrated to proceed under mild, neutral, and eco-friendly conditions. This transformation is crucial as it allows the conversion of aliphatic and aromatic oximes into their respective aldehydes and ketones, indicating a broad application scope in organic chemistry (B. Kim et al., 2010).

Spectroscopic and Structural Studies

Spectroscopic and structural studies on molecules similar to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime have been conducted to understand their conformational behaviors and structural properties. These studies utilize advanced techniques like density functional theory (DFT) with the B3LYP method, providing insights into the stability and electronic properties of these molecules. Additionally, these studies delve into the thermodynamic properties of the molecules across a range of temperatures, enhancing our understanding of their behavior under various conditions (I. Kucuk, Y. Kaya, & A. Kaya, 2017).

Role in Synthetic Chemistry

The compounds resembling 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime play a pivotal role in synthetic chemistry. They have been employed as N-(Boc) nitrone equivalents, showcasing their utility in the synthesis of N-(Boc)hydroxylamines and various chemical transformations, marking their significance as building blocks in organic synthesis (Xavier Guinchard, Y. Vallée, & Jean-Noël Denis, 2005).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-2-(benzenesulfonyl)-N-[(2,6-dichlorophenyl)methoxy]-2-nitroethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O5S/c16-13-7-4-8-14(17)12(13)10-24-18-9-15(19(20)21)25(22,23)11-5-2-1-3-6-11/h1-9,15H,10H2/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQIVYCLGBZKLL-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

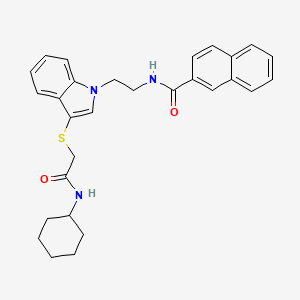

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)

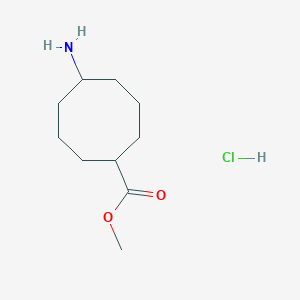

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)

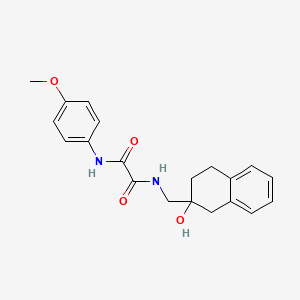

![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)